molecular formula C8H11N3OS B8430174 N-1,3-thiazol-2-ylpyrrolidine-1-carboxamide

N-1,3-thiazol-2-ylpyrrolidine-1-carboxamide

Cat. No.: B8430174
M. Wt: 197.26 g/mol
InChI Key: FSPHQZHXSFXEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-thiazol-2-ylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C8H11N3OS and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C8H11N3OS/c12-8(11-4-1-2-5-11)10-7-9-3-6-13-7/h3,6H,1-2,4-5H2,(H,9,10,12)

InChI Key

FSPHQZHXSFXEMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiazol-2-amine (7.01 g, 10.0 mmol) was dissolved into dichloromethane (700 mL) and cooled to −60° C. The resulting suspension was treated with 20% phosgene in toluene (54 mL, 103 mmol) over 5 minutes and stirred for 10 minutes more before the addition of diisopropylethylamine (24 mL, 138 mmol). After the mixture was stirred for another 20 minutes near −60° C., pyrrolidine (17.5 mL, 210 mmol) was added, and after a few minutes the cold bath was removed. The mixture was warmed to 10° C. over a period of more than an hour, and then was quenched with concentrated aqueous ammonium hydroxide (100 mL) and stirred thoroughly. The aqueous phase was separated and extracted with dichloromethane, and the combined organic phases were washed twice with water; each aqueous phase was back-extracted with dichloromethane. The combined organic phases were concentrated to a slurry and diluted with 2:1 hexanes/ethyl acetate (30 mL). The solids were collected by filtration, rinsed with more 2:1 hexanes/ethyl acetate, slurried and rinsed in 2:1 hexanes/dichloromethane, and dried under vacuum to give the title compound.
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
17.5 mL
Type
reactant
Reaction Step Four

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